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molecular formula C9H9Cl2NO2 B8359595 N-Methyl-2-Methoxy-3,6-Dichlorobenzamide

N-Methyl-2-Methoxy-3,6-Dichlorobenzamide

Cat. No. B8359595
M. Wt: 234.08 g/mol
InChI Key: ZMOSZHLXJKMIOE-UHFFFAOYSA-N
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Patent
US04536210

Procedure details

Methylamine (146.1 grams; 4.70 moles) contained in 40% aqueous methyl amine solution (365.4 grams) was placed in a 3-liter, 3-necked glass reaction flask equipped with addition funnel, stirrer, thermometer and reflux condenser and containing ether (1200 ml) cooled to 4° C. 2-methoxy-3,6-dichlorobenzoic acid chloride (375 grams; 1.56 moles) in ether (50 ml) was added dropwise with stirring maintaining the temperature below 8° C. After the completion of the addition the reaction mixture was stirred for an additional two hours at a temperature of between 2° and 5° C. The insoluble white solid was filtered with suction, washed with water, transferred to a 3-liter beaker and stirred fifteen (15) minutes with 10% sodium carbonate (2 liters). The insoluble white solid was filtered with suction, washed with water and dried. The product weighed 352 grams and had a melting point of 172.5°-175° C.
Quantity
375 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
365.4 g
Type
reactant
Reaction Step Two
Quantity
146.1 g
Type
reactant
Reaction Step Three
Name
Quantity
1200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:11]([Cl:12])=[CH:10][CH:9]=[C:8]([Cl:13])[C:4]=1[C:5](Cl)=[O:6].[CH3:14][NH2:15]>CCOCC>[CH3:14][NH:15][C:5](=[O:6])[C:4]1[C:8]([Cl:13])=[CH:9][CH:10]=[C:11]([Cl:12])[C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
Quantity
375 g
Type
reactant
Smiles
COC1=C(C(=O)Cl)C(=CC=C1Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
365.4 g
Type
reactant
Smiles
CN
Step Three
Name
Quantity
146.1 g
Type
reactant
Smiles
CN
Step Four
Name
Quantity
1200 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a 3-liter, 3-necked glass reaction flask
CUSTOM
Type
CUSTOM
Details
equipped with addition funnel, stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer and reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 8° C
ADDITION
Type
ADDITION
Details
After the completion of the addition the reaction mixture
STIRRING
Type
STIRRING
Details
was stirred for an additional two hours at a temperature of between 2° and 5° C
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The insoluble white solid was filtered with suction
WASH
Type
WASH
Details
washed with water
STIRRING
Type
STIRRING
Details
stirred fifteen (15) minutes with 10% sodium carbonate (2 liters)
FILTRATION
Type
FILTRATION
Details
The insoluble white solid was filtered with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
CNC(C1=C(C(=CC=C1Cl)Cl)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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